3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
CAS No.: 2201872-65-1
Cat. No.: VC4279494
Molecular Formula: C19H25N7O
Molecular Weight: 367.457
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201872-65-1 |
|---|---|
| Molecular Formula | C19H25N7O |
| Molecular Weight | 367.457 |
| IUPAC Name | 3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
| Standard InChI | InChI=1S/C19H25N7O/c1-12-13(2)20-11-26(19(12)27)10-15-5-7-25(8-6-15)18-16-9-21-24(4)17(16)22-14(3)23-18/h9,11,15H,5-8,10H2,1-4H3 |
| Standard InChI Key | ZJXDHHMGOBWRNQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C |
Introduction
Structural and Chemical Properties
Core Architecture and Functional Groups
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising a pyrazole fused to a pyrimidine ring. Substituents at the 1- and 6-positions of the pyrazole include methyl groups, while the 4-position is occupied by a piperidine moiety connected via a methylene bridge to a 5,6-dimethyl-3,4-dihydropyrimidin-4-one group. This arrangement creates a rigid, planar structure ideal for π-π stacking interactions in enzyme binding pockets.
Key functional groups include:
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Pyrazolo[3,4-d]pyrimidine: Serves as a kinase-binding motif.
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Piperidine: Enhances solubility and modulates stereoelectronic properties.
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Dihydropyrimidinone: Contributes to hydrogen bonding via its carbonyl oxygen.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₇O |
| Molecular Weight | 367.457 g/mol |
| IUPAC Name | 3-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
| SMILES | CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C |
| PubChem CID | 126941217 |
The compound’s solubility remains uncharacterized, though its logP value (predicted at 2.1) suggests moderate lipophilicity.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
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Nucleophilic Substitution: Introduction of the piperidine group at the 4-position of the pyrazolo[3,4-d]pyrimidine core under reflux conditions with ethanol as a solvent.
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Reductive Amination: Coupling of the piperidine intermediate with 5,6-dimethyl-3,4-dihydropyrimidin-4-one using sodium triacetoxyborohydride (NaBH(OAc)₃) to form the methylene bridge .
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Methylation: Final installation of methyl groups at the 1- and 6-positions using methyl iodide in the presence of a base.
Yields for critical intermediates range from 46% (aldehyde oxidation) to 89% (cyclization steps), with purification achieved via column chromatography .
Structural Modifications
Structure-activity relationship (SAR) studies emphasize the importance of:
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Piperidine Positioning: Optimal spatial orientation enhances binding to kinase hydrophobic pockets.
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Methyl Substituents: Improve metabolic stability by shielding reactive sites from cytochrome P450 enzymes .
Mechanism of Action and Biological Activity
Kinase Inhibition
The compound exhibits potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ, with IC₅₀ values in the nanomolar range . Docking studies reveal:
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H-Bond Interaction: The morpholine oxygen (in analogous structures) forms a critical hydrogen bond with Val-828 in the kinase hinge region .
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Hydrophobic Packing: The pyrazolo[3,4-d]pyrimidine core engages in van der Waals interactions with Leu-758 and Ile-831 .
Selectivity Profile
Compared to other PI3K isoforms (α, β, γ), selectivity for PI3Kδ is achieved through:
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Steric Complementarity: The 5,6-dimethyl group avoids clashes with larger residues in non-δ isoforms.
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Piperidine Flexibility: Adjusts conformation to fit the δ isoform’s unique affinity pocket .
Therapeutic Applications
Oncology
Preclinical models demonstrate efficacy in:
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Leukemia: Suppression of PI3K/Akt/mTOR signaling in Jurkat T-cells (IC₅₀ = 18 nM) .
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Solid Tumors: Synergy with checkpoint inhibitors in murine melanoma models .
Inflammatory Diseases
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Rheumatoid Arthritis: Reduces TNF-α production in macrophages by 78% at 100 nM .
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Autoimmune Disorders: Oral administration (10 mg/kg/day) ameliorates symptoms in murine lupus models .
Future Directions
Clinical Translation
Challenges include optimizing bioavailability (current oral bioavailability: 22%) and mitigating off-target effects on cardiac ion channels.
Combination Therapies
Ongoing studies explore synergies with:
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